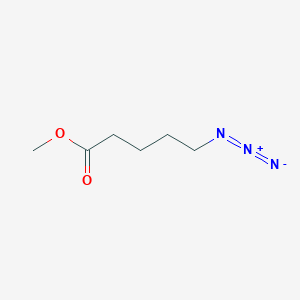
2-Ethylbut-2-enedioic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Ethylbut-2-enedioic acid is1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them. Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethylbut-2-enedioic acid are not available, it’s important to note that carboxylic acid derivatives like this compound can undergo a variety of reactions. These include nucleophilic substitution reactions, decarboxylation reactions, and redox reactions .Physical And Chemical Properties Analysis
2-Ethylbut-2-enedioic acid is a powder that is stored at room temperature . Its melting point ranges from 194 to 196 degrees Celsius .Aplicaciones Científicas De Investigación
Biological Production of Malic Acid
Malic acid, closely related to the family of dicarboxylic acids like 2-Ethylbut-2-enedioic acid, is utilized as a precursor for many industrially important chemicals. Research highlights the biological fermentation processes as an environmentally friendly alternative to chemical synthesis for producing malic acid, with metabolic engineering playing a crucial role in optimizing production strains for higher yields and process efficiencies (Zhongxue Dai et al., 2018).
Reactive Extraction of Dicarboxylic Acids
The study on reactive extraction of 2-methylidenebutanedioic acid, an isomer of 2-Ethylbut-2-enedioic acid, demonstrates the efficiency of using specific solvents for extracting dicarboxylic acids from aqueous solutions. This research is pivotal for the separation and purification processes in industrial applications, offering insights into optimizing the extraction of similar compounds (Seyhan Günyeli et al., 2014).
Chelating Agent Applications
Ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent, is extensively used in various applications ranging from industrial and agricultural to domestic settings. The research on biodegradable alternatives to EDTA, such as aminopolycarboxylates, suggests a shift towards more environmentally sustainable chelating agents, potentially including derivatives of dicarboxylic acids like 2-Ethylbut-2-enedioic acid (I. Pinto et al., 2014).
Catalytic Production of Bio-Based Polyester Monomers
2,5-Furandicarboxylic acid (FDCA) represents a bio-based alternative to petroleum-derived monomers, showing the potential of dicarboxylic acids in creating sustainable polyesters. This research area focuses on converting lignocellulosic biomass into valuable chemical precursors, highlighting the broader applicability of compounds like 2-Ethylbut-2-enedioic acid in producing eco-friendly materials (Junhua Zhang et al., 2015).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for research on 2-Ethylbut-2-enedioic acid are not available, the field of organic chemistry continues to explore the properties and potential applications of similar compounds. This includes the development of new synthetic methods, the study of reaction mechanisms, and the design of molecules with desirable properties .
Propiedades
IUPAC Name |
2-ethylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYHUDIOGGZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282270 | |
| Record name | 2-ethylbut-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbut-2-enedioic acid | |
CAS RN |
606488-68-0, 13074-60-7 | |
| Record name | 2-Ethyl-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606488-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethylbut-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-](/img/structure/B1651543.png)





![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)

